
Sant-1
概要
説明
SANT-1は、Smoothened受容体に直接結合し、Sonic Hedgehogシグナル伝達経路を阻害する、細胞透過性拮抗薬です。 この化合物は、腫瘍形成を阻害し、細胞分化を促進する能力により、癌研究と幹細胞生物学において大きな可能性を示しています .
準備方法
合成経路と反応条件
SANT-1は、4-ベンジル-1-ピペラジンと3,5-ジメチル-1-フェニル-1H-ピラゾール-4-カルバルデヒドの縮合を含む一連の化学反応によって合成されます。 反応は通常、ジメチルスルホキシド(DMSO)またはエタノールなどの適切な溶媒の存在下で、制御された温度とpH条件下で行われます .
工業生産方法
This compoundの工業生産には、合成経路のスケールアップと、高純度と収率の確保が含まれます。この化合物は通常、結晶形で製造され、安定性を維持するために低温で保管されます。 製造プロセスには、化合物の純度が98%以上であることを保証するための厳格な品質管理措置が含まれています .
化学反応の分析
反応の種類
SANT-1は、主にSmoothened受容体との結合反応を起こし、その活性を阻害します。 標準的な実験室条件下では、酸化、還元、または置換反応は通常起こりません .
一般的な試薬と条件
This compoundの合成に使用される主要な試薬は、3,5-ジメチル-1-フェニル-1H-ピラゾール-4-カルバルデヒドです。 反応条件には、DMSOやエタノールなどの溶媒の使用が含まれ、反応は最適な収率を確保するために制御された温度で行われます .
主な生成物
合成の主な生成物は、結晶形で得られるthis compound自体です。 この化合物はその後、98%以上の純度レベルを達成するために精製されます .
科学研究への応用
This compoundは、科学研究において幅広い用途があります。
科学的研究の応用
Cancer Research
Mechanism of Action:
SANT-1 disrupts the Hedgehog signaling pathway, which is often aberrantly activated in various cancers, including pancreatic and prostate cancers. By inhibiting this pathway, this compound can reduce tumor growth and promote apoptosis in cancer cells.
Case Studies:
- Pancreatic Cancer: A study demonstrated that this compound effectively reduces cell viability in pancreatic cancer cell lines through Hh pathway inhibition. The compound was evaluated using a Hh reporter assay, confirming its inhibitory activity against the pathway .
- Prostate Cancer: Similar studies have shown that this compound exhibits cytotoxic effects on prostate cancer cells, indicating its potential as a therapeutic agent in treating tumors driven by Hh signaling .
Data Table: Cytotoxicity of this compound Against Cancer Cell Lines
Regenerative Medicine
Induction of Pancreatic β Cells:
this compound has been utilized in protocols aimed at generating pancreatic β cells from human pluripotent stem cells (hPSCs). The compound's ability to inhibit Hh signaling is crucial for directing stem cell differentiation towards insulin-producing cells.
Technical Insights:
- Protocol Development: Studies have outlined methods for using this compound to enhance the efficiency of generating β cells from hPSCs, demonstrating its role in regenerative therapies for diabetes .
Neuroscience Research
Potential Neuroprotective Effects:
Recent investigations suggest that this compound may have neuroprotective properties by modulating Hh signaling pathways involved in neurodevelopment and neuroprotection.
Research Findings:
- Neurogenesis: Inhibition of Hh signaling has been linked to enhanced neurogenesis in specific contexts, suggesting that this compound could be beneficial in conditions like neurodegenerative diseases .
Pharmacokinetics and Toxicity Studies
Safety Profile:
Before clinical applications, extensive pharmacokinetic and toxicity studies are essential. Initial assessments indicate that this compound exhibits a favorable safety profile with low toxicity against normal cell lines while maintaining efficacy against cancerous cells.
Data Table: Toxicity Assessment of this compound
作用機序
SANT-1は、Sonic Hedgehogシグナル伝達経路の主要な構成要素であるSmoothened受容体に直接結合することで、その効果を発揮します。 この受容体を阻害することで、this compoundは効果的にシグナル伝達経路をブロックし、細胞増殖と分化に関与する下流の標的の活性化を防ぎます .
類似化合物の比較
This compoundは、Smoothened受容体に対する高い親和性と、Sonic Hedgehogシグナル伝達経路に対する強力な阻害効果でユニークです。類似の化合物には次のものがあります。
This compoundは、Smoothened受容体を阻害する高い特異性と効力により際立っており、癌研究と幹細胞生物学の両方において貴重なツールとなっています .
類似化合物との比較
SANT-1 is unique in its high affinity for the Smoothened receptor and its potent inhibitory effects on the Sonic Hedgehog signaling pathway. Similar compounds include:
Cyclopamine: Another Smoothened receptor antagonist, but with different binding properties and potency.
GANT61: Inhibits the Sonic Hedgehog signaling pathway by targeting downstream components.
This compound stands out due to its high specificity and potency in inhibiting the Smoothened receptor, making it a valuable tool in both cancer research and stem cell biology .
生物活性
SANT-1 is a potent small molecule inhibitor of the Sonic Hedgehog (Shh) signaling pathway, primarily acting as an antagonist of the Smoothened (Smo) protein. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in tumors characterized by aberrant Hedgehog signaling. This article explores the biological activity of this compound, including its synthesis, mechanism of action, efficacy in various cancer cell lines, and potential for clinical applications.
This compound is classified as a high-affinity antagonist of the Smoothened protein, with an apparent dissociation constant (K_D) of 1.2 nM, indicating its strong binding affinity . The compound disrupts the Hedgehog signaling pathway by preventing Smo from transducing signals that lead to the activation of Gli transcription factors, which are crucial for cell proliferation and survival in various cancers.
Synthesis
The synthesis of this compound involves straightforward chemical reactions, including Vils-Meier-Haack reaction and N-arylation. These methods allow for the efficient production of this compound and its analogs, facilitating further research into their biological properties .
In Vitro Studies
This compound has been evaluated in several in vitro studies to assess its cytotoxicity and inhibitory effects on cancer cell lines:
- Pancreatic Cancer : In Panc-1 cell lines (a pancreatic cancer model), this compound exhibited an IC50 value of 100 µM after 30 hours of incubation . This indicates that at this concentration, this compound effectively inhibits 50% of cell viability.
- Prostate Cancer : Additional studies demonstrated the compound's ability to inhibit Shh pathway activity in prostate cancer cells, although specific IC50 values were not detailed in the available literature .
Cell Line Specificity
This compound's efficacy varies across different cell lines:
- In Shh-LIGHT2 and SmoA1-LIGHT2 healthy cell lines, it showed IC50 values of 20 nM and 30 nM respectively, highlighting its potency against cells with active Hedgehog signaling .
Combination Therapies
Recent research indicates that combining this compound with other therapeutic agents can enhance its anti-tumor effects. For example, when used alongside SAHA (a histone deacetylase inhibitor), this compound demonstrated improved efficacy due to synergistic suppression of Hedgehog pathway activity .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in clinical settings:
Future Directions
While promising results have been observed with this compound in vitro, further research is necessary to evaluate its efficacy in vivo. As of now, no significant in vivo studies have been reported . Future investigations should focus on animal models to assess pharmacokinetics, toxicity profiles, and overall therapeutic potential.
特性
IUPAC Name |
(E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5/c1-19-23(20(2)28(25-19)22-11-7-4-8-12-22)17-24-27-15-13-26(14-16-27)18-21-9-5-3-6-10-21/h3-12,17H,13-16,18H2,1-2H3/b24-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOORCIAZMIWALX-JJIBRWJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3CCN(CC3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/N3CCN(CC3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425965 | |
Record name | (E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304909-07-7 | |
Record name | (E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of SANT-1?
A1: this compound directly targets the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. [, , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with SMO?
A2: this compound acts as an antagonist of SMO, binding to the receptor and inhibiting its activation. [, , , , , , , , , , , , , , , , , , , , , ] Specifically, it has been shown to bind within the 7-transmembrane (7TM) domain of SMO, potentially at a site distinct from that of the naturally occurring antagonist, cyclopamine. [, , , , , ]
Q3: What are the downstream consequences of this compound binding to SMO?
A3: By inhibiting SMO, this compound effectively blocks the Hedgehog (Hh) signaling pathway. [, , , , , , , , , , , , , , , , , , , , , ] This inhibition leads to a decrease in the expression of Hh target genes, including GLI1 and PTCH1. [, , , , , , ] Ultimately, this can result in decreased cell proliferation, induction of apoptosis, and inhibition of tumor growth in Hh-dependent cancers. [, , , , , , , , , , ]
Q4: Can this compound influence SMO localization?
A4: Yes, while some SMO antagonists like cyclopamine and jervine force SMO translocation to the primary cilium, this compound has been shown to abrogate this translocation. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C20H23N3, and its molecular weight is 305.42 g/mol. (Information derived from chemical structure, not explicitly stated in provided abstracts).
Q6: Is there any available spectroscopic data for this compound?
A6: The provided abstracts do not contain specific spectroscopic data for this compound.
Q7: Is there information on the material compatibility and stability of this compound?
A7: The provided research abstracts do not offer detailed information about the material compatibility or stability of this compound under various conditions.
Q8: Does this compound exhibit any catalytic properties?
A8: this compound is primarily recognized as a small-molecule inhibitor and does not appear to have intrinsic catalytic properties based on the provided research.
Q9: Have computational methods been employed to study this compound?
A9: Yes, molecular docking studies have been used to investigate the binding mode of this compound to the SMO receptor. [] This approach helps visualize and understand the specific interactions between this compound and its target at the molecular level.
Q10: What is known about the stability and formulation of this compound?
A10: The provided research abstracts do not offer detailed insights into the stability of this compound under various conditions or specific formulation strategies employed.
Q11: Is there information available regarding SHE regulations, pharmacokinetics, toxicology, and safety of this compound?
A11: The provided research abstracts primarily focus on the molecular mechanisms and in vitro efficacy of this compound. Specific details regarding SHE regulations, PK/PD properties, toxicology profiles, long-term effects, and safety aspects are not discussed in these abstracts.
Q12: What is known about drug delivery strategies, biomarkers, analytical methods, environmental impact, and alternatives for this compound?
A12: The provided research abstracts primarily focus on the fundamental biological activity of this compound. Information concerning specific drug delivery strategies, potential biomarkers for treatment response, detailed analytical methods for quantification, environmental impact assessment, or potential alternatives to this compound is not covered in these abstracts.
Q13: What cell lines have shown sensitivity to this compound in vitro?
A14: this compound has demonstrated efficacy in inhibiting the growth of various cancer cell lines in vitro, including: * Pancreatic cancer cell lines: Panc-1 and BxPC-3. [] * Non-small cell lung cancer (NSCLC) cells with acquired resistance to EGFR-TKIs. [] * Glioblastoma cells. [, ] * Medulloblastoma cells. [] * Basal cell carcinoma (BCC) cells. [, ]
Q14: What in vitro effects have been observed with this compound treatment?
A15: this compound has shown the following effects in various in vitro studies: * Suppression of cell proliferation and colony formation. [, , , , , , ] * Induction of apoptotic cell death. [, , , ] * Cell cycle arrest in the G0/G1 phase. [] * Induction of differentiation in specific cell types, such as ductal epithelial differentiation in pancreatic cancer cells. [] * Downregulation of Hedgehog target gene expression (e.g., GLI1, PTCH1). [, , , , , , ] * Inhibition of cell migration. []
Q15: What animal models have been used to study this compound?
A16: The following animal models have been employed in this compound research: * Mouse model of acute myocardial infarction (AMI). [] * Xenograft models of AML. [] * Mouse models of medulloblastoma (SmoA1/SmoA1 and Math1-creER; Ptc1 fl/fl mice). [] * Mouse model of bladder cancer (orthotopic model). [] * Immunodeficient mice for transplantation of pancreatic progenitors. []
Q16: What in vivo effects have been observed with this compound treatment?
A17: this compound has demonstrated the following in vivo effects: * Improvement in cardiac function and myocardial remodeling in a mouse model of AMI. [] * Reduction of apoptosis in myocardial cells after AMI. [] * Reduction in leukemic burden in xenograft models of AML. [] * Suppression of medulloblastoma formation in genetically engineered mouse models. [] * Inhibition of tumor growth in a mouse model of bladder cancer. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。